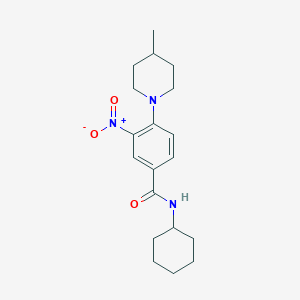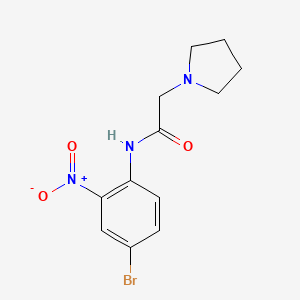![molecular formula C20H17F3N4O5 B4137874 4-[2-(2,5-dioxopyrrolidin-1-yl)ethylamino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4137874.png)
4-[2-(2,5-dioxopyrrolidin-1-yl)ethylamino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
Overview
Description
4-[2-(2,5-dioxopyrrolidin-1-yl)ethylamino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is a complex organic compound characterized by its unique structure, which includes a pyrrolidinyl group, a nitro group, and a trifluoromethylphenyl group
Preparation Methods
The synthesis of 4-[2-(2,5-dioxopyrrolidin-1-yl)ethylamino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolidinyl group: This can be achieved through the reaction of succinimide with ethylamine under controlled conditions.
Introduction of the nitro group: Nitration of the benzamide precursor using nitric acid and sulfuric acid.
Attachment of the trifluoromethylphenyl group: This step involves the reaction of the nitrobenzamide intermediate with trifluoromethylbenzene under Friedel-Crafts acylation conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
4-[2-(2,5-dioxopyrrolidin-1-yl)ethylamino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[2-(2,5-dioxopyrrolidin-1-yl)ethylamino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[2-(2,5-dioxopyrrolidin-1-yl)ethylamino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The nitro group and trifluoromethyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other benzamides with different substituents, such as:
4-nitro-N-phenylbenzamide: Lacks the trifluoromethyl group and has different biological activity.
N-(3-trifluoromethylphenyl)-4-aminobenzamide: Contains an amino group instead of a nitro group, leading to different chemical reactivity and applications.
4-{[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]amino}-N-phenylbenzamide:
The uniqueness of 4-[2-(2,5-dioxopyrrolidin-1-yl)ethylamino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-[2-(2,5-dioxopyrrolidin-1-yl)ethylamino]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O5/c21-20(22,23)13-2-1-3-14(11-13)25-19(30)12-4-5-15(16(10-12)27(31)32)24-8-9-26-17(28)6-7-18(26)29/h1-5,10-11,24H,6-9H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUHWPGRCWAMQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCNC2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethoxy-N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-3-nitrobenzamide](/img/structure/B4137792.png)

![ETHYL 4-{2-[1-(4-FLUOROPHENYL)-2,5-DIOXO-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE](/img/structure/B4137821.png)
![2-chloro-5-iodo-N-({[4-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4137829.png)
![2-(2,4-dichlorophenoxy)-N-{[(2-furylmethyl)amino]carbonothioyl}propanamide](/img/structure/B4137836.png)

![N-(2,6-dichlorophenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4137843.png)
![ETHYL 4-({2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)BENZOATE](/img/structure/B4137849.png)
![N-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxamide](/img/structure/B4137850.png)
![2-amino-8'-ethyl-4',4',6'-trimethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4137855.png)
![[4-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]phenyl] acetate](/img/structure/B4137866.png)

![N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4137886.png)
![N-(4-bromophenyl)-2-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide](/img/structure/B4137892.png)
